Cas no 6455-94-3 (2-(3-Fluorobenzyl)oxybenzaldehyde)

2-(3-Fluorobenzyl)oxybenzaldehyde is a fluorinated aromatic aldehyde featuring a benzyloxy substituent at the ortho position relative to the formyl group. The presence of the 3-fluorobenzyl moiety enhances its reactivity and selectivity in organic synthesis, particularly in the formation of Schiff bases, heterocycles, and other intermediates. Its structural properties make it a valuable building block in pharmaceutical and agrochemical research, where fluorinated compounds are often sought for their improved metabolic stability and binding affinity. The compound exhibits good solubility in common organic solvents, facilitating its use in various coupling and functionalization reactions. Careful handling is recommended due to its aldehyde functionality.
2-(3-Fluorobenzyl)oxybenzaldehyde structure
6455-94-3 structure
Product Name:2-(3-Fluorobenzyl)oxybenzaldehyde
CAS No:6455-94-3
MF:C14H11FO2
MW:230.234347581863
CID:525452
Update Time:2026-04-29

2-(3-Fluorobenzyl)oxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-[(3-Fluorophenyl)methoxy]benzaldehyde
    • 2-(3-FLUORO-BENZYLOXY)-BENZALDEHYDE
    • 2-[(3-fluorobenzyl)oxy]benzaldehyde
    • 2-(3-Fluorobenzyl)oxybenzaldehyde

Computed Properties

  • Exact Mass: 230.07400
  • Monoisotopic Mass: 230.074308
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Density: 1.211
  • Boiling Point: 356.6°C at 760 mmHg
  • Flash Point: 163.7°C
  • Refractive Index: 1.59
  • PSA: 26.30000
  • LogP: 3.21720

2-(3-Fluorobenzyl)oxybenzaldehyde Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(3-Fluorobenzyl)oxybenzaldehyde Pricemore >>

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Additional information on 2-(3-Fluorobenzyl)oxybenzaldehyde

Introduction to 2-(3-Fluorobenzyl)oxybenzaldehyde (CAS No. 6455-94-3) and Its Applications in Modern Chemical Biology

2-(3-Fluorobenzyl)oxybenzaldehyde, identified by the chemical abstracts service number 6455-94-3, is a significant compound in the realm of chemical biology and pharmaceutical research. This aromatic aldehyde derivative possesses a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a fluorobenzyl moiety and an o-benzyloxy group endows it with distinct electronic and steric properties, which are highly beneficial in medicinal chemistry applications.

The fluorine atom in the 3-position of the benzyl group introduces a degree of lipophilicity and metabolic stability, while the benzaldehyde core provides a versatile platform for further functionalization. These characteristics have positioned 2-(3-Fluorobenzyl)oxybenzaldehyde as a key building block in the development of novel therapeutic agents. Recent advancements in synthetic methodologies have further enhanced its utility, enabling more efficient and scalable production processes.

In the context of drug discovery, 2-(3-Fluorobenzyl)oxybenzaldehyde has been explored for its potential in modulating various biological pathways. Its structural motif is reminiscent of several known pharmacophores, suggesting applications in the design of small-molecule inhibitors, agonists, and antagonists. For instance, studies have demonstrated its role in synthesizing compounds that interact with enzymes and receptors involved in inflammatory responses, neurodegenerative diseases, and cancer biology.

One of the most compelling aspects of 2-(3-Fluorobenzyl)oxybenzaldehyde is its adaptability in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules. These reactions allow for the introduction of diverse substituents, expanding the chemical space available for drug design. Moreover, the fluorine-containing aromatic ring enhances binding affinity and selectivity, critical factors in optimizing drug candidates.

Recent research has highlighted the compound's significance in developing kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer progression. The benzaldehyde moiety serves as a hydrogen bond acceptor, facilitating interactions with key residues in the active site of these enzymes. Concurrently, the fluorobenzyl group contributes to hydrophobic interactions, improving overall binding stability. Such features make 2-(3-Fluorobenzyl)oxybenzaldehyde a promising scaffold for generating next-generation anticancer agents.

The compound's utility extends beyond oncology; it has also been investigated for its potential in treating neurological disorders. For example, derivatives derived from 2-(3-Fluorobenzyl)oxybenzaldehyde have shown promise in modulating neurotransmitter receptors such as serotonin and dopamine receptors. The ability to fine-tune pharmacological properties through structural modifications allows researchers to develop highly specific therapeutics with minimal off-target effects.

From a synthetic chemistry perspective, recent innovations have focused on improving the yield and purity of 2-(3-Fluorobenzyl)oxybenzaldehyde through optimized reaction conditions and purification techniques. Catalytic systems employing transition metals have been particularly effective in facilitating its synthesis while minimizing byproduct formation. These advancements not only enhance efficiency but also align with green chemistry principles by reducing waste and energy consumption.

The role of computational chemistry has further augmented the applications of 2-(3-Fluorobenzyl)oxybenzaldehyde. Molecular modeling studies have provided insights into its interaction with biological targets at an atomic level, guiding rational drug design. By integrating experimental data with computational predictions, researchers can predict binding affinities and optimize lead compounds more effectively. This interdisciplinary approach underscores the importance of collaboration between experimentalists and theoreticians.

In conclusion,2-(3-Fluorobenzyl)oxybenzaldehyde (CAS No. 6455-94-3) represents a cornerstone compound in modern chemical biology and pharmaceutical innovation. Its unique structural features, combined with recent advancements in synthetic and computational methodologies, make it indispensable for drug discovery efforts targeting diverse diseases. As research continues to uncover new therapeutic applications,2-(3-Fluorobenzyl)oxybenzaldehyde is poised to remain at the forefront of medicinal chemistry development.

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